molecular formula C12H15BrN2O4 B13505705 Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate

Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate

Cat. No.: B13505705
M. Wt: 331.16 g/mol
InChI Key: CDVDTKLZNOUPFG-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate is an organic compound with the molecular formula C12H15BrN2O4. This compound is characterized by the presence of a bromine atom, a nitro group, and an ethyl ester functional group. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate typically involves the reaction of 5-bromo-2-nitroaniline with ethyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like thiols, amines, alkoxides; solvents like DMF or ethanol.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.

Major Products Formed

Scientific Research Applications

Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom can participate in substitution reactions, leading to the formation of new compounds with potential biological activities. The ester group can be hydrolyzed to release the active carboxylic acid form, which can interact with enzymes and receptors .

Comparison with Similar Compounds

Ethyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate can be compared with other similar compounds such as:

    Ethyl 2-[(5-bromo-2-nitrophenyl)amino]acetate: Similar structure but with a different ester group.

    Ethyl 2-[(5-chloro-2-nitrophenyl)amino]-2-methylpropanoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 2-[(5-bromo-2-aminophenyl)amino]-2-methylpropanoate: Similar structure but with an amino group instead of a nitro group

These compounds share similar chemical properties but differ in their reactivity and potential applications. The presence of different substituents can significantly influence their chemical behavior and biological activities.

Properties

Molecular Formula

C12H15BrN2O4

Molecular Weight

331.16 g/mol

IUPAC Name

ethyl 2-(5-bromo-2-nitroanilino)-2-methylpropanoate

InChI

InChI=1S/C12H15BrN2O4/c1-4-19-11(16)12(2,3)14-9-7-8(13)5-6-10(9)15(17)18/h5-7,14H,4H2,1-3H3

InChI Key

CDVDTKLZNOUPFG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-]

Origin of Product

United States

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